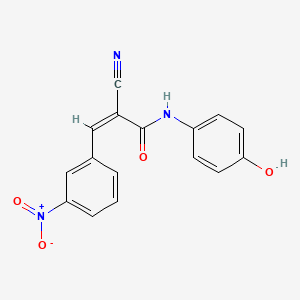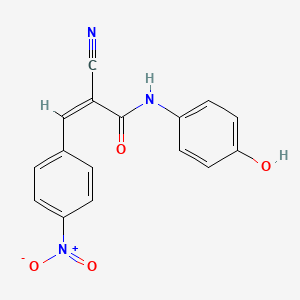acetate](/img/structure/B5911809.png)
ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate, also known as CDCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CDCA is a hydrazone derivative of cyanoacetic acid, which has been shown to have antitumor, anti-inflammatory, and antiviral activities.
Mechanism of Action
The mechanism of action of ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate is not fully understood. However, studies have suggested that ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate inhibits cell proliferation by inducing apoptosis and cell cycle arrest. ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer cell survival. Furthermore, ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has been found to inhibit the replication of the hepatitis B virus by targeting the viral polymerase.
Biochemical and Physiological Effects:
ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has been shown to have several biochemical and physiological effects. In vitro studies have shown that ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate induces apoptosis and cell cycle arrest in cancer cells. ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has been shown to inhibit the replication of the hepatitis B virus. However, further studies are needed to fully understand the biochemical and physiological effects of ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate.
Advantages and Limitations for Lab Experiments
Ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has several advantages for lab experiments. ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate is a stable compound that can be easily synthesized in high yield. ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has also been shown to have low toxicity in vitro. However, ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has some limitations for lab experiments. ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate is a hydrazone derivative, which may limit its bioavailability and pharmacokinetic properties. Additionally, ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has not been extensively studied in vivo, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate. Further studies are needed to fully understand the mechanism of action of ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate. Additionally, studies are needed to investigate the potential therapeutic applications of ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate in vivo. Furthermore, the synthesis method of ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate can be optimized to improve its bioavailability and pharmacokinetic properties. Finally, the potential synergy of ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate with other therapeutic agents should be investigated.
Synthesis Methods
Ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate is synthesized by the reaction of 5-chloro-2,4-dimethoxybenzaldehyde with hydrazine hydrate in ethanol. The resulting product is then reacted with cyanoacetic acid in the presence of acetic anhydride to yield ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate. The synthesis method of ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has been optimized to obtain a high yield of the product.
Scientific Research Applications
Ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has been extensively studied for its potential therapeutic properties. In vitro studies have shown that ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has antitumor activity against various cancer cell lines, including breast, lung, and liver cancer cells. ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl [(5-chloro-2,4-dimethoxyphenyl)hydrazono](cyano)acetate has been found to have antiviral activity against the hepatitis B virus.
properties
IUPAC Name |
ethyl (2Z)-2-[(5-chloro-2,4-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4/c1-4-21-13(18)10(7-15)17-16-9-5-8(14)11(19-2)6-12(9)20-3/h5-6,16H,4H2,1-3H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBBMUTYDXXMJQ-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1OC)OC)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC(=C(C=C1OC)OC)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-2-[(5-chloro-2,4-dimethoxyphenyl)hydrazinylidene]-2-cyanoacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

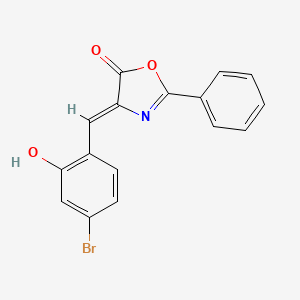
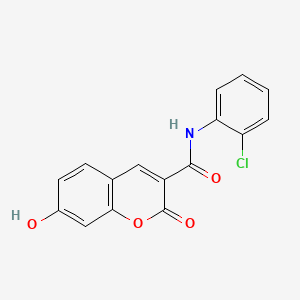
![[3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5911750.png)
![2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5911758.png)
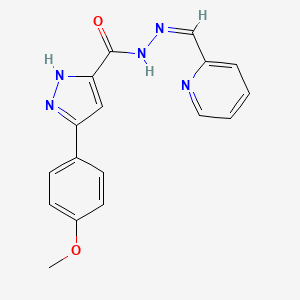
![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911770.png)


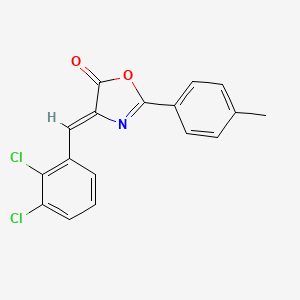
![2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B5911802.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5911811.png)
![N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911829.png)
